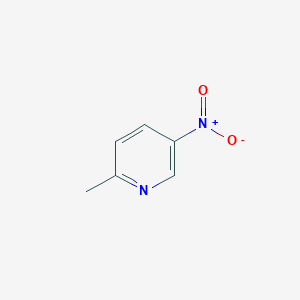
2-Methyl-5-nitropyridine
Cat. No. B155877
Key on ui cas rn:
21203-68-9
M. Wt: 138.12 g/mol
InChI Key: USZINSZJSVMICC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04847382
Procedure details


206 g (1.29 mol) of diethyl malonate are added to 600 ml of dimethylformamide, and 51.2 g (1.28 mol) of freshly powdered NaOH are introduced, with cooling. The mixture is subsequently stirred after 15 minutes and a solution of 94.8 g (0.6 mol) of 5-nitro-2-chloropyridine in 600 ml of dimethylformamide is then added dropwise at room temperature. The deep red solution formed is stirred until the reaction is complete, 36% strength HCl is then added dropwise until the color changes to orange and the mixture is evaporated to dryness in vacuo. The residue is taken up in 400 ml of CHCl3, washed with 500 ml of water and evaporated again. The residue is now dissolved in a mixture of 1,200 ml of 36% strength HCl and 870 ml of water and the solution is boiled under reflux until the evolution of gas has ended. Thereafter, it is evaporated in vacuo, the residue is dissolved in 500 ml of water, the solution is extracted with methylene chloride and the organic phase is washed again with water. After the solvent has been stripped off, 72 g (87%) of 5-nitro-2-picoline remain.






Name
Identifiers


|
REACTION_CXSMILES
|
[C:1](OCC)(=O)[CH2:2][C:3](OCC)=O.[OH-].[Na+].[N+:14]([C:17]1[CH:18]=CC(Cl)=[N:21][CH:22]=1)([O-:16])=[O:15].Cl>CN(C)C=O>[N+:14]([C:17]1[CH:18]=[CH:3][C:2]([CH3:1])=[N:21][CH:22]=1)([O-:16])=[O:15] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
206 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
94.8 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=CC(=NC1)Cl
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is subsequently stirred after 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
are introduced
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The deep red solution formed
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
is stirred until the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is evaporated to dryness in vacuo
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 500 ml of water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated again
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue is now dissolved in a mixture of 1,200 ml of 36% strength HCl and 870 ml of water
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux until the evolution of gas
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Thereafter, it is evaporated in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue is dissolved in 500 ml of water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the solution is extracted with methylene chloride
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic phase is washed again with water
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
